N-[8-(4-aminophenoxy)octyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(8-(p-aminophenoxy)octyl)- typically involves the reaction of benzamide with 8-(p-aminophenoxy)octylamine under specific conditions . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-(8-(p-aminophenoxy)octyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Benzamide, N-(8-(p-aminophenoxy)octyl)- is used as a reagent in various organic synthesis reactions due to its reactivity and functional groups .
Biology: In biological research, this compound is used to study cellular processes and interactions due to its bioactive nature .
Medicine: While not used directly in therapeutic applications, it serves as a model compound in medicinal chemistry for the development of new drugs .
Industry: The compound finds applications in the development of new materials and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of Benzamide, N-(8-(p-aminophenoxy)octyl)- involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins, thereby affecting various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzamide: A simpler analog with similar core structure but lacking the extended side chain.
N-(p-Aminophenoxy)octylamine: Shares the side chain structure but lacks the benzamide moiety.
N-(8-(p-Hydroxyphenoxy)octyl)benzamide: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness: Benzamide, N-(8-(p-aminophenoxy)octyl)- is unique due to its specific combination of functional groups, which confer distinct bioactive properties and reactivity compared to its analogs .
Properties
CAS No. |
102453-56-5 |
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Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[8-(4-aminophenoxy)octyl]benzamide |
InChI |
InChI=1S/C21H28N2O2/c22-19-12-14-20(15-13-19)25-17-9-4-2-1-3-8-16-23-21(24)18-10-6-5-7-11-18/h5-7,10-15H,1-4,8-9,16-17,22H2,(H,23,24) |
InChI Key |
AEGAJUJDRFAOLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
102453-56-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzamide, N-(8-(p-aminophenoxy)octyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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